molecular formula C16H10Cl4O4S B12464342 Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate CAS No. 57548-01-3

Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate

Cat. No.: B12464342
CAS No.: 57548-01-3
M. Wt: 440.1 g/mol
InChI Key: YOXZQWUFEYTSLL-UHFFFAOYSA-N
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Description

Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate is an organic compound with the molecular formula C17H12Cl4O4 It is a derivative of benzene, featuring two chlorine atoms and an acetate group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate typically involves the reaction of 4,6-dichlorobenzene-2,1-diol with thionyl chloride to form the corresponding dichloride. This intermediate is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield the final product. The reaction conditions generally include:

  • Temperature: 0-5°C for the initial chlorination step, followed by room temperature for the acetylation step.
  • Solvent: Dichloromethane or chloroform.
  • Reaction time: 2-4 hours for each step.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

  • Use of large reactors with precise temperature control.
  • Continuous monitoring of reaction progress using techniques such as gas chromatography.
  • Purification of the final product through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 50-60°C.

    Reduction: Lithium aluminum hydride in dry ether, temperature around 0-5°C.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide, temperature around 25-30°C.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Similar structure but with hydroxyl groups instead of acetate groups.

    Methanediylbis(4-isocyanatobenzene): Contains isocyanate groups instead of acetate groups.

Uniqueness

Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate is unique due to its specific combination of chlorine and acetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

57548-01-3

Molecular Formula

C16H10Cl4O4S

Molecular Weight

440.1 g/mol

IUPAC Name

[2-(2-acetyloxy-3,5-dichlorophenyl)sulfanyl-4,6-dichlorophenyl] acetate

InChI

InChI=1S/C16H10Cl4O4S/c1-7(21)23-15-11(19)3-9(17)5-13(15)25-14-6-10(18)4-12(20)16(14)24-8(2)22/h3-6H,1-2H3

InChI Key

YOXZQWUFEYTSLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)Cl)SC2=C(C(=CC(=C2)Cl)Cl)OC(=O)C

Origin of Product

United States

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